Vallesiachotamine

Description

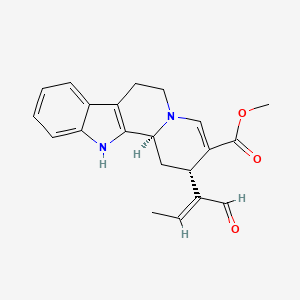

Structure

3D Structure

Properties

CAS No. |

5523-37-5 |

|---|---|

Molecular Formula |

C21H22N2O3 |

Molecular Weight |

350.4 g/mol |

IUPAC Name |

methyl (2S)-2-[(E)-1-oxobut-2-en-2-yl]-1,2,6,7,12,12b-hexahydroindolo[2,3-a]quinolizine-3-carboxylate |

InChI |

InChI=1S/C21H22N2O3/c1-3-13(12-24)16-10-19-20-15(14-6-4-5-7-18(14)22-20)8-9-23(19)11-17(16)21(25)26-2/h3-7,11-12,16,19,22H,8-10H2,1-2H3/b13-3-/t16-,19?/m0/s1 |

InChI Key |

NTVLUSJWJRSPSM-QOGBKHAWSA-N |

SMILES |

CC=C(C=O)C1CC2C3=C(CCN2C=C1C(=O)OC)C4=CC=CC=C4N3 |

Isomeric SMILES |

C/C=C(/C=O)\[C@@H]1CC2C3=C(CCN2C=C1C(=O)OC)C4=CC=CC=C4N3 |

Canonical SMILES |

CC=C(C=O)C1CC2C3=C(CCN2C=C1C(=O)OC)C4=CC=CC=C4N3 |

Origin of Product |

United States |

Foundational & Exploratory

What is the chemical structure of Vallesiachotamine?

An In-Depth Technical Guide to the Chemical Structure of Vallesiachotamine

Introduction

This compound is a monoterpene indole alkaloid characterized by a complex pentacyclic structure known as the vallesiachotamane skeleton.[1] This class of natural products has garnered significant interest from the scientific community due to its unique chemical architecture and potential biological activities. This guide provides a comprehensive technical overview of the chemical structure of this compound, intended for researchers, scientists, and professionals in the field of drug development. We will delve into its molecular composition, stereochemical intricacies, and the spectroscopic evidence that underpins our current understanding of this fascinating molecule.

Part 1: Core Chemical Identity

At its core, the identity of any chemical compound is defined by its elemental composition, connectivity, and three-dimensional arrangement of atoms. This compound is no exception, and its structure has been unequivocally established through a combination of spectroscopic and crystallographic techniques.

Molecular Formula and Weight

The molecular formula for this compound is C₂₁H₂₂N₂O₃ .[2][3] This composition corresponds to a molecular weight of approximately 350.40 g/mol .[2] High-resolution mass spectrometry provides a more precise mass, confirming the elemental composition and the degree of unsaturation within the molecule.

IUPAC Nomenclature and Chemical Identifiers

The systematic name for this compound, following the International Union of Pure and Applied Chemistry (IUPAC) guidelines, is methyl (2S,12bS)-2-[(E)-1-oxobut-2-en-2-yl]-1,2,6,7,12,12b-hexahydroindolo[2,3-a]quinolizine-3-carboxylate .[2][3] For ease of reference and database searching, several other identifiers are commonly used:

| Identifier | Value |

| CAS Number | 5523-37-5[2] |

| InChI | 1S/C21H22N2O3/c1-3-13(12-24)16-10-19-20-15(14-6-4-5-7-18(14)22-20)8-9-23(19)11-17(16)21(25)26-2/h3-7,11-12,16,19,22H,8-10H2,1-2H3/b13-3-/t16-,19-/m0/s1[2][3] |

| SMILES | C/C=C(/C=O)[C@@H]1C[C@H]2C3=C(CCN2C=C1C(=O)OC)C4=CC=CC=C4N3[2] |

The Vallesiachotamane Skeleton

This compound is built upon a rare vallesiachotamane skeleton.[1] This intricate framework consists of a central indolo[2,3-a]quinolizine core, which is a fusion of an indole ring system with a quinolizidine moiety. The numbering of this heterocyclic system is crucial for unambiguously defining the position of substituents and stereocenters.

Caption: Core Indolo[2,3-a]quinolizine Skeleton of this compound.

Part 2: Stereochemistry and Isomerism

The biological activity of a molecule is often intrinsically linked to its three-dimensional structure. This compound possesses key stereochemical features that define its unique shape.

Chiral Centers and Absolute Configuration

This compound has two chiral centers, located at positions C-2 and C-12b of the indolo[2,3-a]quinolizine skeleton. The absolute configuration of these stereocenters has been determined to be (2S, 12bS) .[2][3] This specific arrangement is a direct consequence of the enzymatic machinery involved in its biosynthesis in plants.

Geometric Isomerism in the Side Chain

A crucial structural feature of this compound is the exocyclic double bond in the butenoyl side chain attached at C-2. This double bond gives rise to geometric isomerism. In this compound, the configuration is (E) , as indicated by the IUPAC name.[2][3]

Isothis compound: The (Z)-Isomer

Nature also produces a geometric isomer of this compound called isothis compound .[4] The key difference between these two molecules lies in the configuration of the side-chain double bond, which is (Z) in isothis compound.[5] The IUPAC name for isothis compound is methyl (2S,12bS)-2-[(Z)-1-oxobut-2-en-2-yl]-1,2,6,7,12,12b-hexahydroindolo[2,3-a]quinolizine-3-carboxylate.[5] This subtle change in geometry can have a significant impact on the molecule's physical properties and biological activity.

Caption: Relationship between this compound and its Isomer.

Part 3: Elucidation of the Structure: A Spectroscopic Approach

The determination of the intricate structure of this compound is a testament to the power of modern analytical techniques. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography has been instrumental in piecing together its molecular puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HSQC, HMBC) NMR experiments have been crucial in establishing the connectivity and stereochemistry of this compound.[6][7]

-

¹H NMR: The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. Key signals include those for the aromatic protons of the indole ring, the olefinic protons of the side chain, and the aliphatic protons of the quinolizidine system.

-

¹³C NMR: The carbon NMR spectrum indicates the number of unique carbon atoms in the molecule. The chemical shifts of the carbon signals provide insights into their hybridization and functional group attachment. For instance, the signals for the carbonyl carbons in the ester and aldehyde groups appear at characteristic downfield shifts.[8]

-

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for establishing the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.

General Protocol for NMR Analysis of this compound:

-

Sample Preparation: Dissolve a pure sample of this compound (typically 1-5 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Spectral Processing: Process the raw data using appropriate software to obtain high-resolution spectra.

-

Data Analysis:

-

Assign the proton and carbon signals based on their chemical shifts, multiplicities, and integration values.

-

Use COSY to identify proton-proton spin-spin coupling networks.

-

Use HSQC to correlate directly attached proton-carbon pairs.

-

Use HMBC to identify long-range (2-3 bond) correlations between protons and carbons, which is critical for connecting different fragments of the molecule.

-

Utilize NOESY (Nuclear Overhauser Effect Spectroscopy) to determine the spatial proximity of protons, which helps in confirming the stereochemistry.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) is particularly powerful in confirming the molecular formula of this compound by providing a highly accurate mass measurement. Fragmentation patterns observed in the mass spectrum can also offer clues about the molecule's structure.

X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive evidence for the three-dimensional structure of a molecule. This technique involves irradiating a crystalline sample with X-rays and analyzing the resulting diffraction pattern. A study published in Acta Crystallographica Section E has reported the crystal structure of this compound, confirming the vallesiachotamane skeleton and the relative stereochemistry of the chiral centers.[1] The crystallographic data provide precise bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecule's conformation in the solid state.

Part 4: Natural Occurrence and Biosynthesis

Understanding the natural origins and biosynthetic pathway of this compound provides context for its specific chemical structure.

Natural Sources

This compound is a secondary metabolite found in various plant species, primarily within the families Apocynaceae, Loganiaceae, and Rubiaceae.[8] It has been isolated from plants such as:

-

Palicourea rigida (Rubiaceae)[6]

-

Strychnos tricalysioides (Loganiaceae)[4]

-

Uncaria rhynchophylla (Rubiaceae)[3]

-

Rauvolfia serpentina (Apocynaceae)[3]

-

Rhazya stricta (Apocynaceae)[9]

The isolation of this compound from these plant sources typically involves extraction with organic solvents, followed by chromatographic purification techniques.

General Protocol for Isolation of this compound:

-

Extraction: The dried and powdered plant material (e.g., leaves, bark) is extracted with a solvent such as methanol or ethanol.

-

Acid-Base Partitioning: The crude extract is subjected to an acid-base extraction to separate the alkaloids from other plant constituents. The alkaloids are typically extracted into an acidic aqueous phase and then recovered by basifying the solution and extracting with an organic solvent.

-

Chromatography: The enriched alkaloid fraction is then purified using a combination of chromatographic techniques, such as column chromatography (e.g., silica gel, alumina) and preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Characterization: The purified compound is identified as this compound through spectroscopic analysis (NMR, MS, IR, UV) and comparison with literature data.

Biosynthesis

Monoterpene indole alkaloids, including this compound, are biosynthesized from the precursors tryptamine and secologanin.[8][10] Tryptamine is derived from the amino acid tryptophan, while secologanin is a monoterpenoid originating from the iridoid pathway. The condensation of tryptamine and secologanin, catalyzed by strictosidine synthase, forms strictosidine, which is the central intermediate in the biosynthesis of a vast array of indole alkaloids.[8][10] A series of subsequent enzymatic reactions, including rearrangements, oxidations, and reductions, transform strictosidine into the diverse range of indole alkaloids, including the vallesiachotamane skeleton. The specific enzymes involved in the later steps of this compound biosynthesis are a subject of ongoing research.

Caption: Simplified Biosynthetic Pathway to this compound.

Conclusion

The chemical structure of this compound is a testament to the intricate biosynthetic capabilities of plants. Its unique vallesiachotamane skeleton, coupled with specific stereochemical features, makes it a molecule of significant interest to natural product chemists and pharmacologists. The elucidation of its structure, achieved through a synergistic application of spectroscopic and crystallographic methods, provides a solid foundation for further research into its synthesis, biological activity, and potential therapeutic applications.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5384527, this compound. Retrieved January 21, 2026 from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6442678, Isothis compound. Retrieved January 21, 2026 from [Link].

-

Wenkert, E., & Reynolds, G. D. (1973). This compound Models. Synthetic Communications, 3(3), 241-243. Available from: [Link]

-

Soares, P. R., de Oliveira, P. L., de Oliveira, C. M. A., Kato, L., & Guillo, L. A. (2012). In vitro antiproliferative effects of the indole alkaloid this compound on human melanoma cells. Archives of pharmacal research, 35(3), 565-571. Available from: [Link]

-

Spitzner, D., Zaubitzer, T., Shi, Y. J., & Wenkert, E. (1989). Synthesis of this compound. The Journal of Organic Chemistry, 54(7), 1526-1528. Available from: [Link]

-

Leal, E. S., de Oliveira, C. M. A., & Kato, L. (2012). 13C-NMR Spectral Data of Alkaloids Isolated from Psychotria Species (Rubiaceae). Molecules, 17(5), 5585-5615. Available from: [Link]

-

Vencato, I., da Silva, F. M., Oliveira, C., & Sabino, J. R. (2006). This compound. Acta Crystallographica Section E: Structure Reports Online, 62(2), o544-o546. Available from: [Link]

-

Djerassi, C., Monteiro, H. J., Walser, A., & Durham, L. J. (1966). Alkaloid Studies. LVI. The Constitution of this compound. Journal of the American Chemical Society, 88(8), 1792-1798. Available from: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13783712, Vallesamine. Retrieved January 21, 2026 from [Link].

-

Atta-ur-Rahman, & Malik, S. (1984). Isolation of Isothis compound from Legumes of Rhazya stricta. Journal of Natural Products, 47(2), 388-389. Available from: [Link]

-

Li, S., & Li, S. (2017). Biosynthesis of Fungal Indole Alkaloids. Natural product reports, 34(8), 989-1008. Available from: [Link]

-

Saidi, N., Awang, K., & Yahya, M. (2018). Isolation of Oxoaphorpine Alkaloid from Bark of Cryptocarya Ferrea. Pharmacognosy Journal, 10(2). Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. biorlab.com [biorlab.com]

- 3. This compound | C21H22N2O3 | CID 5384527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound and isothis compound from the seeds of Strychnos tricalysioides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isothis compound | C21H22N2O3 | CID 6442678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. In vitro antiproliferative effects of the indole alkaloid this compound on human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | CAS:5523-37-5 | Manufacturer ChemFaces [chemfaces.com]

- 8. 13C-NMR Spectral Data of Alkaloids Isolated from Psychotria Species (Rubiaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Biosynthesis of Fungal Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

Vallesiachotamine: A Technical Guide to Natural Sources and Isolation Methodologies

An In-Depth Technical Guide for Scientific Professionals

Abstract: Vallesiachotamine is a monoterpenoid indole alkaloid of significant interest due to its unique chemical structure and potential biological activities, including antiproliferative effects.[1] As a key intermediate in the biosynthesis of more complex alkaloids, understanding its natural distribution and mastering its isolation are critical for further pharmacological investigation and drug development. This guide provides a comprehensive overview of the known natural sources of this compound and details field-proven methodologies for its extraction, purification, and characterization, designed for researchers and drug development professionals.

Introduction to this compound

This compound (Chemical Formula: C₂₁H₂₂N₂O₃, Molecular Weight: 350.4 g/mol ) is a member of the Strychnos-type indole alkaloids, characterized by a distinctive pentacyclic core.[2] Its structure features an α,β-unsaturated aldehyde moiety, which contributes to its chemical reactivity and potential biological activity. First identified in Vallesia dichotoma, it has since been discovered in a variety of plant species across several families. Its role as a biosynthetic precursor and its demonstrated cytotoxicity toward human melanoma cells make it a compelling target for natural products chemistry and oncology research.[1]

Part 1: Natural Sources of this compound

This compound has been isolated from a diverse range of plant species, primarily within the Apocynaceae (dogbane) and Rubiaceae (coffee) families. The accumulation of the alkaloid can vary significantly depending on the species, geographical location, and the specific plant part harvested. A summary of notable sources is presented below.

Table 1: Documented Natural Sources of this compound

| Plant Family | Species | Plant Part(s) | Reference(s) |

|---|---|---|---|

| Apocynaceae | Vallesia glabra (Cav.) Link | Leaves, Stems | [3][4][5] |

| Apocynaceae | Rauvolfia serpentina (L.) Benth. ex Kurz | Roots | [2][6][7] |

| Apocynaceae | Rauvolfia micrantha Hook.f. | General | [8] |

| Loganiaceae | Strychnos tricalysioides Hutch. | Seeds | [9] |

| Rubiaceae | Palicourea rigida Kunth | Leaves, Aerial Parts | [1][10] |

| Rubiaceae | Uncaria rhynchophylla (Miq.) Miq. ex Havil. | General |[2] |

Part 2: A Validated Workflow for Isolation and Purification

The isolation of this compound from its natural matrix is a multi-step process requiring careful optimization of extraction and chromatographic techniques. The fundamental principle relies on the basic nature of the alkaloid's nitrogen atoms, which allows for selective separation from neutral and acidic metabolites.

Workflow Overview: From Plant Material to Pure Alkaloid

Caption: High-level workflow for the isolation of this compound.

Step 1: Preparation of Source Material (Protocol)

The efficiency of the extraction is critically dependent on the initial preparation of the plant tissue.

-

Collection & Drying: Harvest the desired plant parts (e.g., leaves of Palicourea rigida). Air-dry the material in a well-ventilated area away from direct sunlight to prevent photochemical degradation of alkaloids.

-

Grinding: Pulverize the dried material into a fine powder using a mechanical grinder. This step is essential as it dramatically increases the surface area, maximizing solvent penetration and extraction yield.

Step 2: Acid-Base Solvent Extraction (Protocol)

This classic technique is highly effective for the selective extraction of alkaloids.[11] It exploits the pH-dependent solubility of these basic compounds.

-

Acidification & Extraction: Macerate the powdered plant material (e.g., 1 kg) in an acidic solution (e.g., 0.1 M HCl in water or ethanol) for 24-48 hours with occasional agitation.[12][13] The acidic medium protonates the nitrogen atoms of the alkaloids, converting them into their corresponding salts, which are soluble in the aqueous or polar solvent.

-

Filtration & Defatting: Filter the mixture to separate the plant debris from the acidic extract. To remove chlorophyll, lipids, and other non-polar compounds, wash the filtrate with a water-immiscible non-polar solvent like petroleum ether or hexane in a separatory funnel.[13] Discard the organic layer.

-

Basification: Adjust the pH of the acidic aqueous extract to between 9 and 10 using a base, such as ammonium hydroxide (NH₄OH) or sodium hydroxide (NaOH).[13][14] This deprotonates the alkaloid salts, converting them back into their free-base form. The free base is significantly less water-soluble and can now be extracted into an organic solvent.

-

Liquid-Liquid Extraction: Perform repeated extractions of the basified aqueous solution with a water-immiscible organic solvent like dichloromethane (CH₂Cl₂) or chloroform (CHCl₃).[7][14] Combine the organic layers.

-

Concentration: Dry the combined organic extract over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. This yields a crude alkaloid mixture.

Step 3: Chromatographic Purification Strategy

The crude alkaloid extract is a complex mixture that requires sequential chromatographic steps to isolate this compound.

Sources

- 1. In vitro antiproliferative effects of the indole alkaloid this compound on human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C21H22N2O3 | CID 5384527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Alkaloids from leaves and stems of Vallesia glabra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. asianpubs.org [asianpubs.org]

- 8. ijiset.com [ijiset.com]

- 9. This compound and isothis compound from the seeds of Strychnos tricalysioides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]

- 12. A simplified procedure for indole alkaloid extraction from Catharanthus roseus combined with a semi-synthetic production process for vinblastine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A Simplified Procedure for Indole Alkaloid Extraction from Catharanthus roseus Combined with a Semi-synthetic Production Process for Vinblastine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. US3932417A - Dimeric indole alkaloid purification process - Google Patents [patents.google.com]

Biosynthesis pathway of Vallesiachotamine in plants

An In-Depth Technical Guide to the Biosynthesis of Vallesiachotamine in Plants

Abstract

This compound is a Corynanthe-type monoterpenoid indole alkaloid (MIA), a class of natural products renowned for their structural complexity and significant pharmacological activities.[1] The biosynthesis of these compounds in plants represents a fascinating example of metabolic engineering, involving a cascade of enzymatic reactions that generate immense chemical diversity from a single precursor. This guide provides a detailed exploration of the biosynthetic pathway leading to this compound, grounded in current scientific understanding. We will dissect the key enzymatic steps, from the universal MIA precursor, strictosidine, to the pivotal intermediate, geissoschizine, and the subsequent transformations. This document is intended for researchers, scientists, and drug development professionals, offering not only a mechanistic overview but also field-proven experimental protocols and workflows for studying this intricate pathway.

Introduction: The Monoterpenoid Indole Alkaloid Family

The monoterpenoid indole alkaloids (MIAs) are a vast family of over 3,000 structurally diverse compounds produced primarily by plants in the Apocynaceae, Loganiaceae, and Rubiaceae families.[1][2] Their potent biological activities have led to the development of critical medicines, including the anticancer agents vinblastine and vincristine, the antiarrhythmic ajmaline, and the antihypertensive reserpine.[2]

All MIAs share a common biosynthetic origin, derived from the condensation of tryptamine (from the shikimate pathway) and the iridoid monoterpene secologanin (from the methylerythritol phosphate or MEP pathway).[3] This initial condensation, catalyzed by strictosidine synthase (STR), yields the central precursor to the entire MIA family: 3α(S)-strictosidine.[4] The pathway's subsequent divergence is a masterclass in enzymatic control, where subtle modifications to a common scaffold lead to an explosion of chemical diversity. This compound represents one of the many branches of this intricate metabolic network.

The Core Biosynthetic Pathway to this compound

The journey from primary metabolites to this compound can be understood as a multi-stage process, beginning with the activation of strictosidine.

Stage 1: The Gateway Reaction - Activation of Strictosidine

The first committed step after the formation of strictosidine is its deglycosylation. This is not a simple catabolic step; it is a critical activation that converts the stable, transportable glucoside into a highly reactive, unstable aglycone, priming it for subsequent cyclizations and rearrangements.[4]

Key Enzyme: Strictosidine β-D-Glucosidase (SGD)

-

Function: SGD (EC 3.2.1.105) catalyzes the hydrolysis of the glucose moiety from strictosidine.[5][6]

-

Causality: The removal of the bulky, hydrophilic glucose group unleashes the inherent reactivity of the aglycone. This intermediate is unstable and immediately undergoes spontaneous rearrangement (a Pictet-Spengler-type reaction) and enzymatic processing. This deglycosylation is the gateway to all downstream MIA diversity.[4][7] In some plant defense models, this rapid activation is likened to a "nuclear-time bomb," where the release of the reactive aglycone can crosslink proteins of attacking herbivores or pathogens.[7]

-

Mechanism: The reaction proceeds via a classic glycoside hydrolase mechanism, resulting in the formation of glucose and the strictosidine aglycone.[6] This aglycone exists in equilibrium with several rearranged forms, including 4,21-dehydrogeissoschizine.[7]

The central role of SGD makes its characterization essential for understanding and engineering MIA biosynthesis.

Stage 2: The Crossroads - Formation of the Geissoschizine Intermediate

The reactive aglycone generated by SGD is a pivotal branch point. While it can lead to numerous alkaloid scaffolds, the path towards this compound and other Corynanthe-type alkaloids proceeds through the formation of 19E-geissoschizine.

Key Enzyme: Geissoschizine Synthase (GS)

-

Function: GS, a medium-chain alcohol dehydrogenase, catalyzes the NADPH-dependent reduction of 4,21-dehydrogeissoschizine to form 19E-geissoschizine.[8][9]

-

Causality: This step is crucial as it establishes the geissoschizine skeleton. 19E-geissoschizine is a remarkably versatile intermediate, serving as the direct precursor to the strychnos, sarpagan, akuammiline, and mavacurane alkaloid scaffolds through the action of various downstream enzymes, typically cytochrome P450s.[2][8][10] Its unique chemical structure, featuring an unsaturated carbonyl, enol, indole, and basic nitrogen, allows for a wide range of subsequent enzymatic transformations.[8]

The pathway to this point is summarized in the workflow below.

Caption: Early biosynthetic pathway of Monoterpenoid Indole Alkaloids.

Stage 3: Formation of this compound

The final conversion steps from the central intermediates to this compound are less definitively characterized in plants compared to the earlier pathway. However, evidence from biotransformation studies provides a strong hypothesis. A study demonstrated that bacterial cultures can directly biotransform 3α(S)-strictosidine into this compound, suggesting a pathway that may not require geissoschizine as an intermediate but rather proceeds directly from the strictosidine aglycone.[11]

This suggests a plausible route where the reactive aglycone, after its formation by SGD, undergoes an enzyme-catalyzed rearrangement and oxidation to form the characteristic α,β-unsaturated aldehyde moiety of this compound. While the specific plant oxidase or dehydrogenase responsible for this final step has not been fully elucidated, its existence is strongly implied.

The proposed overall pathway is visualized below.

Caption: Proposed biosynthetic pathway leading to this compound.

Key Enzymes and Their Properties

A summary of the primary enzymes discussed in the this compound biosynthetic pathway.

| Enzyme Name | Abbreviation | EC Number | Substrate(s) | Product(s) | Cofactor(s) | Plant Source Example |

| Strictosidine Synthase | STR | 4.3.3.2 | Tryptamine, Secologanin | Strictosidine | None | Catharanthus roseus |

| Strictosidine β-D-Glucosidase | SGD | 3.2.1.105 | Strictosidine | Strictosidine Aglycone, Glucose | None | Catharanthus roseus[5][12] |

| Geissoschizine Synthase | GS | N/A | 4,21-Dehydrogeissoschizine | 19E-Geissoschizine | NADPH | Catharanthus roseus[9] |

Experimental Protocols for Pathway Elucidation

To investigate biosynthetic pathways, a systematic approach involving enzyme production, functional validation, and in-planta analysis is required. The following protocols provide a robust framework for characterizing enzymes like those in the this compound pathway.

Protocol 1: Heterologous Expression and Purification of a Biosynthetic Enzyme

Objective: To produce a functional plant enzyme (e.g., SGD) in a microbial host (E. coli) for subsequent biochemical characterization.

Causality: Plant enzymes are often present in low quantities, making direct isolation challenging. Heterologous expression in E. coli provides a rapid and scalable method to obtain large amounts of pure, active protein for in vitro studies.[13][14] This is a foundational step to confirm an enzyme's proposed function.

Methodology:

-

Gene Identification & Cloning:

-

Identify the target gene sequence (e.g., CrSGD from Catharanthus roseus) from a plant transcriptome or genome database.

-

Design primers to amplify the coding sequence (CDS) from plant-derived cDNA. Exclude any native transit or signal peptides if cytoplasmic expression is desired.

-

Incorporate restriction sites or use recombination-based cloning (e.g., Gibson Assembly) to insert the CDS into an E. coli expression vector (e.g., pET-28a, which adds a cleavable N-terminal His6-tag for purification).

-

-

Transformation:

-

Transform the resulting plasmid into a competent E. coli expression strain (e.g., BL21(DE3)).[14]

-

Plate on selective media (e.g., LB agar with kanamycin) and incubate overnight at 37°C.

-

-

Protein Expression:

-

Inoculate a 10 mL starter culture with a single colony and grow overnight at 37°C.

-

The next day, inoculate 1 L of LB media with the starter culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Cool the culture to 18-25°C. Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-0.5 mM.

-

Continue to incubate at the lower temperature for 16-20 hours. This slower expression often improves protein solubility and folding.

-

-

Cell Lysis and Protein Purification:

-

Harvest the cells by centrifugation (5,000 x g, 15 min, 4°C).

-

Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

-

Lyse the cells using sonication or a high-pressure homogenizer on ice.

-

Clarify the lysate by centrifugation (15,000 x g, 30 min, 4°C) to pellet cell debris.

-

Apply the supernatant to a pre-equilibrated Ni-NTA affinity chromatography column. The His6-tagged protein will bind to the nickel resin.

-

Wash the column with wash buffer (lysis buffer with 20-40 mM imidazole) to remove non-specifically bound proteins.

-

Elute the target protein with elution buffer (lysis buffer with 250-500 mM imidazole).

-

Verify purity using SDS-PAGE and determine protein concentration (e.g., Bradford assay). For long-term storage, dialyze into a suitable storage buffer and store at -80°C.

-

Protocol 2: In Vitro Enzyme Assay and Product Analysis

Objective: To functionally validate the activity of the purified enzyme and identify its product.

Causality: This protocol provides direct proof of an enzyme's catalytic function. By incubating the purified enzyme with its putative substrate and observing the formation of the expected product, we can confirm its role in the biosynthetic pathway.

Methodology:

-

Assay Setup:

-

Prepare a reaction mixture in a microcentrifuge tube. For an SGD assay, this would include:

-

Reaction Buffer (e.g., 100 mM citrate buffer, pH 6.0)

-

Substrate (e.g., 1 mM Strictosidine)

-

Purified Enzyme (e.g., 1-5 µg of purified SGD)

-

Make up to a final volume of 100 µL with nuclease-free water.

-

-

Include a negative control reaction where the enzyme is omitted or heat-inactivated.

-

-

Incubation:

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a set time (e.g., 30-60 minutes). A time-course experiment can be run to determine initial reaction velocities.

-

-

Reaction Quenching and Product Extraction:

-

Stop the reaction by adding an equal volume of an organic solvent, such as ethyl acetate or methanol. This denatures the enzyme and helps extract the alkaloid products.

-

Vortex thoroughly and centrifuge to separate the phases.

-

-

Analysis by LC-MS:

-

Transfer the organic or methanolic supernatant to an HPLC vial.

-

Analyze the sample using a High-Performance Liquid Chromatography (HPLC) system coupled to a Mass Spectrometer (MS).

-

HPLC Conditions: Use a C18 reverse-phase column with a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

-

MS Conditions: Use electrospray ionization (ESI) in positive ion mode. Monitor for the expected mass-to-charge ratio (m/z) of the substrate (strictosidine) and the potential products (e.g., this compound).

-

Compare the chromatograms and mass spectra of the enzymatic reaction to the negative control and an authentic standard of the expected product, if available. The disappearance of the substrate peak and the appearance of a new product peak with the correct mass and retention time in the enzyme-containing sample confirms the reaction.

-

The overall workflow for enzyme characterization is depicted below.

Caption: Standard workflow for the functional characterization of a biosynthetic enzyme.

Conclusion and Future Outlook

The biosynthesis of this compound exemplifies the elegant and efficient strategies plants use to generate chemical diversity. The pathway proceeds through the universal MIA precursor, strictosidine, which is activated by SGD to form a highly reactive aglycone. This intermediate serves as a crucial branching point, leading to a multitude of alkaloid skeletons. While the precise enzymatic steps converting this aglycone to this compound in plants await full elucidation, the pathway is clearly defined by a series of highly specific enzymatic reactions.

For researchers and drug development professionals, understanding this pathway is paramount. It opens the door to metabolic engineering approaches, where the expression of key biosynthetic genes can be manipulated in plants or heterologous hosts like yeast to increase the production of valuable alkaloids.[15][16] Further research, leveraging transcriptomics to identify candidate genes and the robust biochemical validation protocols outlined here, will undoubtedly uncover the missing enzymes and regulatory factors, completing our picture of how plants synthesize this important class of molecules.

References

-

Caputi, L., & Franke, J. (2024). Divergent biosynthesis of monoterpene indole alkaloids from geissoschizine. bioRxiv. [Link]

-

O'Connor, S. E., & Maresh, J. J. (2006). Chemistry and biology of monoterpene indole alkaloid biosynthesis. Natural Product Reports, 23(4), 532–547. [Link]

-

O'Connor, S. E., & Maresh, J. J. (2006). Chemistry and biology of monoterpene indole alkaloid biosynthesis. RSC Publishing. [Link]

-

Cázares-García, D. V., & O'Connor, S. E. (2025). Oxidative Rearrangements of the Alkaloid Intermediate Geissoschizine. Angewandte Chemie International Edition, 64(7), e202501323. [Link]

-

MIACYC Project. (n.d.). Geissoschizine Cyclase: A Discovery Revolutionizing the Understanding and Synthesis of Pharmacologically Important Monoterpenoid Indole Alkaloids. MIACYC. [Link]

-

Qu, Y., et al. (2018). Solution of the multistep pathway for assembly of corynanthean, strychnos, iboga, and aspidosperma monoterpenoid indole alkaloids from 19E-geissoschizine. Proceedings of the National Academy of Sciences, 115(12), 3180-3185. [Link]

-

Jarret, M., et al. (2023). Pivotal role of geissoschizine in the biosynthesis of several families of monoterpene indole alkaloids. SYNLETT. [Link]

-

Luo, Z., et al. (2023). Advances in Metabolic Engineering of Plant Monoterpene Indole Alkaloids. International Journal of Molecular Sciences, 24(15), 12158. [Link]

-

Stone, K., et al. (2022). Heterologous expression of plant glycosyltransferases for biochemistry and structural biology. Methods in Enzymology, 667, 1-28. [Link]

-

Markina, Y., & Krivoruchko, A. (2021). Heterologous Metabolic Pathways: Strategies for Optimal Expression in Eukaryotic Hosts. Biomolecules, 11(11), 1667. [Link]

-

Ziegler, J., & Facchini, P. J. (2008). Alkaloid Biosynthesis: Metabolism and Trafficking. Annual Review of Plant Biology, 59, 735-769. [Link]

-

Jarret, M., et al. (2023). Bioinspired Oxidative Cyclization of the Geissoschizine Skeleton for Enantioselective Total Synthesis of (+)-16-epi-Pleiocarpamine and Mavacuran Alkaloids. Journal of the American Chemical Society. [Link]

-

Al-Manfouhi, M., et al. (2022). Chemical Diversity and Bioactivities of Monoterpene Indole Alkaloids (MIAs) from Six Apocynaceae Genera. Molecules, 27(19), 6541. [Link]

-

Morante-Zarcero, S., et al. (2023). Analytical Strategies for the Control of Plant Alkaloids in Food: New Advances in Sample Preparation and Analysis. Foods, 12(1), 1. [Link]

-

Wikipedia contributors. (2023). Strictosidine beta-glucosidase. Wikipedia. [Link]

-

Barleben, L., et al. (2007). Molecular architecture of strictosidine glucosidase: the gateway to the biosynthesis of the monoterpenoid indole alkaloid family. The Plant Cell, 19(8), 2683–2697. [Link]

-

Galeffi, C., et al. (1982). This compound and isothis compound from the seeds of Strychnos tricalysioides. Planta Medica, 45(5), 28-30. [Link]

-

Barleben, L., et al. (2007). Molecular Architecture of Strictosidine Glucosidase: The Gateway to the Biosynthesis of the Monoterpenoid Indole Alkaloid Family. The Plant Cell, 19(8), 2683-2697. [Link]

-

Sato, F., et al. (2001). Metabolic engineering of plant alkaloid biosynthesis. Proceedings of the National Academy of Sciences, 98(1), 367-372. [Link]

-

Groll, M., et al. (2021). Alternative splicing creates a pseudo-strictosidine β-d-glucosidase modulating alkaloid synthesis in Catharanthus roseus. The Plant Cell, 33(5), 1548-1566. [Link]

-

Saptarini, N. M., & Herawati, I. E. (2019). The colorimetric method for determination of total Alkaloids and Flavonoids content in Indonesian black nightshade (Solanum nigrum L.). Journal of Advanced Pharmacy Education & Research, 9(S2), 80-84. [Link]

-

Grewal, T., et al. (2017). Stable heterologous expression of biologically active terpenoids in green plant cells. Frontiers in Plant Science, 8, 211. [Link]

-

Jiao, Y., et al. (2022). Natural Composition and Biosynthetic Pathways of Alkaloids in Medicinal Dendrobium Species. Frontiers in Plant Science, 13, 891040. [Link]

-

Kutchan, T. M. (1993). Enzymatic oxidations in the biosynthesis of complex alkaloids. Journal of Controlled Release, 26(2), 105-116. [Link]

-

Djerassi, C., et al. (1966). Alkaloid Studies. LVI. The Constitution of this compound. Journal of the American Chemical Society, 88(4), 787–791. [Link]

-

Tan, L. (2023). Advances in Enzyme Assays for Biochemical Pathway Analysis and Metabolic Profiling. Journal of Pharmaceutical Research, 6(3), 1-2. [Link]

-

Geerlings, A., et al. (2000). Molecular Cloning and Analysis of Strictosidine ??-d-Glucosidase, an Enzyme in Terpenoid Indole Alkaloid Biosynthesis in Catharanthus roseus. Journal of Biological Chemistry, 275(40), 30512-30516. [Link]

-

protocols.io. (2019). Heterologous protein expression in E. coli. protocols.io. [Link]

-

O'Connor, S. (2014, November 4). Chemistry and biology of plant alkaloid biosynthesis. YouTube. [Link]

-

Majhi, M., et al. (2024). Elucidating the enzyme network driving Amaryllidaceae Alkaloids Biosynthesis. bioRxiv. [Link]

-

Kjaer, C., et al. (2023). Biosynthesis of natural and halogenated plant monoterpene indole alkaloids in yeast. Nature Chemical Biology, 19(11), 1361-1370. [Link]

-

Zhang, C., & Li, S. (2016). Evaluation of Biosynthetic Pathway and Engineered Biosynthesis of Alkaloids. Molecules, 21(8), 1083. [Link]

-

Pan, Y., et al. (2023). Enzyme evolution in fungal indole alkaloid biosynthesis. Natural Product Reports, 40(1), 12-28. [Link]

-

Ali, B., et al. (2023). Biosynthetic Pathways of Hormones in Plants. International Journal of Molecular Sciences, 24(17), 13347. [Link]

-

Majhi, M., et al. (2024). Elucidating the enzyme network driving Amaryllidaceae alkaloids biosynthesis in Leucojum aestivum. The Plant Journal, 118(4), 1146-1163. [Link]

Sources

- 1. Chemical Diversity and Bioactivities of Monoterpene Indole Alkaloids (MIAs) from Six Apocynaceae Genera - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxidative Rearrangements of the Alkaloid Intermediate Geissoschizine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. webspace.pugetsound.edu [webspace.pugetsound.edu]

- 4. Molecular Architecture of Strictosidine Glucosidase: The Gateway to the Biosynthesis of the Monoterpenoid Indole Alkaloid Family - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Strictosidine beta-glucosidase - Wikipedia [en.wikipedia.org]

- 6. Molecular architecture of strictosidine glucosidase: the gateway to the biosynthesis of the monoterpenoid indole alkaloid family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Alternative splicing creates a pseudo-strictosidine β-d-glucosidase modulating alkaloid synthesis in Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pnas.org [pnas.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. experts.umn.edu [experts.umn.edu]

- 14. Heterologous protein expression in E. coli [protocols.io]

- 15. Advances in Metabolic Engineering of Plant Monoterpene Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Biosynthesis of natural and halogenated plant monoterpene indole alkaloids in yeast - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Vallesiachotamine: Physicochemical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Foreword

Vallesiachotamine, a monoterpene indole alkaloid, has emerged as a compound of significant interest within the scientific community, particularly in the fields of oncology and natural product chemistry. Its unique chemical architecture and potent biological activities necessitate a comprehensive understanding of its physicochemical properties and mechanisms of action. This technical guide serves as a detailed resource for researchers, scientists, and professionals in drug development, providing an in-depth exploration of this compound's characteristics, from its fundamental molecular structure to its complex interactions with cellular pathways. By synthesizing current knowledge and providing practical insights into its experimental analysis, this document aims to facilitate further investigation and unlock the full therapeutic potential of this promising natural product.

Molecular Identity and Physicochemical Characteristics

This compound is a distinct member of the secoyohimban family of indole alkaloids. A thorough understanding of its fundamental properties is the cornerstone of any research endeavor.

Structural Elucidation and Chemical Identity

The molecular structure of this compound, systematically named methyl (2S,12bS)-2-[(E)-1-oxobut-2-en-2-yl]-1,2,6,7,12,12b-hexahydroindolo[2,3-a]quinolizine-3-carboxylate, is characterized by a complex tetracyclic core.[1] Its chemical identity is defined by the following key identifiers:

-

Molecular Formula: C₂₁H₂₂N₂O₃[1]

-

CAS Number: 5523-37-5[2]

-

IUPAC Name: methyl (2S,12bS)-2-[(E)-1-oxobut-2-en-2-yl]-1,2,6,7,12,12b-hexahydroindolo[2,3-a]quinolizine-3-carboxylate[1][3]

-

Synonyms: (15S,16E)-16,17,20,21-Tetradehydro-16-formyl-18,19-secoyohimban-19-oic acid methyl ester[1][2]

Physicochemical Properties

The physical and chemical attributes of this compound dictate its behavior in biological and experimental systems.

| Property | Value | Source(s) |

| Melting Point | 247-249 °C (decomposes) | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | |

| Topological Polar Surface Area | 62.4 Ų | [1] |

| Appearance | Powder | [2] |

Insight for the Bench Scientist: The solubility profile of this compound in common organic solvents is a critical consideration for its extraction, purification, and formulation for in vitro assays. Its moderate polarity suggests that a range of chromatographic techniques can be effectively employed for its isolation.

Spectroscopic Characterization: The Fingerprint of a Molecule

The structural confirmation of this compound relies on a suite of spectroscopic techniques, each providing a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1D and 2D NMR spectroscopy are indispensable for the definitive structural elucidation of this compound. While a complete, assigned peak list is not available in a single public source, the following provides an expected profile based on the known structure and data from related indole alkaloids.

Expected ¹H NMR (in CDCl₃):

-

Aromatic Protons: Signals in the range of δ 7.0-7.5 ppm corresponding to the indole ring.

-

Olefinic Protons: Resonances for the vinyl group in the butenoyl side chain.

-

Aldehydic Proton: A downfield singlet or doublet for the formyl proton.

-

Aliphatic Protons: A complex series of multiplets for the tetracyclic core and the ethyl group.

-

Methoxy Protons: A characteristic singlet around δ 3.7 ppm for the methyl ester.

Expected ¹³C NMR (in CDCl₃):

-

Carbonyl Carbons: Resonances above δ 160 ppm for the ester and aldehyde functionalities.

-

Aromatic and Olefinic Carbons: Signals in the region of δ 100-150 ppm.

-

Aliphatic Carbons: Resonances in the upfield region corresponding to the saturated carbon framework.

Experimental Causality: The choice of a deuterated solvent like CDCl₃ is crucial as it solubilizes the compound without introducing interfering proton signals. 2D NMR techniques such as COSY (Correlated Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) are essential to unambiguously assign the proton and carbon signals by revealing proton-proton and proton-carbon correlations, respectively.

Infrared (IR) Spectroscopy

The IR spectrum of this compound provides valuable information about its functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H (indole) | ~3400 (stretching) |

| C=O (ester, aldehyde) | ~1730-1680 (stretching) |

| C=C (aromatic, olefinic) | ~1600-1450 (stretching) |

| C-O (ester) | ~1250-1000 (stretching) |

| C-N | ~1350-1000 (stretching) |

Self-Validating System: The presence of characteristic absorption bands for the indole N-H, carbonyl groups, and aromatic rings in the IR spectrum provides a rapid and reliable confirmation of the compound's gross structural features.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation analysis.

-

Expected Molecular Ion: [M+H]⁺ at m/z 351.1652 (for C₂₁H₂₂N₂O₃).

-

Fragmentation Pattern: The fragmentation of secoyohimban alkaloids typically involves cleavages of the tetracyclic ring system and the side chain. Common losses would include the methoxycarbonyl group, parts of the butenoyl side chain, and fragmentation of the quinolizidine ring.

Authoritative Grounding: The exact mass measurement provided by high-resolution mass spectrometry (HRMS) is a definitive method for confirming the elemental composition of this compound.

Isolation and Purification: From Natural Source to Pure Compound

This compound has been isolated from several plant species, most notably from the leaves of Palicourea rigida and the seeds of Strychnos tricalysioides.[4][5] The following outlines a general workflow for its isolation and purification.

Caption: General workflow for the isolation and purification of this compound.

Detailed Protocol: A Representative Approach

-

Extraction: Dried and powdered plant material is exhaustively extracted with a polar solvent such as methanol or ethanol at room temperature.

-

Acid-Base Partitioning: The resulting crude extract is concentrated and then subjected to an acid-base partitioning protocol. The extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) and washed with a nonpolar solvent (e.g., hexane) to remove neutral compounds. The acidic aqueous layer is then basified (e.g., with NH₄OH to pH 9-10) and extracted with a moderately polar organic solvent (e.g., dichloromethane or ethyl acetate) to isolate the basic alkaloids.

-

Preliminary Purification: The crude alkaloid extract is subjected to column chromatography on silica gel, eluting with a gradient of increasing polarity (e.g., hexane-ethyl acetate or dichloromethane-methanol).

-

Fraction Monitoring: Fractions are collected and monitored by thin-layer chromatography (TLC) using an appropriate solvent system and visualized under UV light and/or with a suitable staining reagent (e.g., Dragendorff's reagent for alkaloids).

-

Final Purification: Fractions containing this compound are pooled and subjected to final purification by preparative high-performance liquid chromatography (HPLC) on a reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., a gradient of acetonitrile and water, often with a small amount of acid like formic acid or TFA to improve peak shape).[6]

Chemical Reactivity and Stability

The chemical stability of this compound is a key factor in its handling, storage, and potential therapeutic application. As an indole alkaloid, it is susceptible to degradation under certain conditions.

-

Light Sensitivity: Indole alkaloids can be susceptible to photodegradation. It is advisable to store this compound, both in solid form and in solution, protected from light.

-

pH Stability: The stability of this compound can be pH-dependent. The indole nucleus can be sensitive to strong acidic conditions, while the ester functionality is susceptible to hydrolysis under strongly basic or acidic conditions.

-

Oxidation: The indole ring is prone to oxidation. Storage under an inert atmosphere (e.g., argon or nitrogen) can help to minimize oxidative degradation.

Field-Proven Insight: For long-term storage, it is recommended to keep this compound as a solid at low temperatures (e.g., -20°C) in a tightly sealed container, protected from light and moisture. For solutions, preparation of fresh stock solutions is ideal. If storage of solutions is necessary, they should be stored at low temperatures and for a limited duration.

Biological Activity and Mechanism of Action

This compound has demonstrated significant biological activity, most notably its antiproliferative effects against cancer cells.

Cytotoxicity against Human Melanoma Cells

In vitro studies have shown that this compound exhibits potent cytotoxicity against human melanoma cells (SK-MEL-37).[4] The half-maximal inhibitory concentration (IC₅₀) was determined to be 14.7 ± 1.2 µM after 24 hours of exposure.[4]

Induction of Cell Cycle Arrest

Flow cytometry analysis revealed that this compound induces a G0/G1 phase cell cycle arrest in human melanoma cells.[4] This indicates that the compound interferes with the cell's ability to progress from the resting/preparatory phase into the DNA synthesis (S) phase of the cell cycle.

Caption: Proposed mechanism of this compound-induced G0/G1 cell cycle arrest.

Expertise & Experience: The induction of G0/G1 arrest is a common mechanism for many anticancer agents. This effect is often mediated by the upregulation of cyclin-dependent kinase (CDK) inhibitors, such as p21 and p27, which prevent the phosphorylation of the retinoblastoma protein (Rb) and halt the cell cycle. Further investigation into the specific CDK complexes targeted by this compound would provide a more detailed understanding of this process.

Induction of Apoptosis and Necrosis

The cytotoxic effects of this compound are attributed to the induction of both apoptosis (programmed cell death) and necrosis (uncontrolled cell death).[4]

-

Apoptosis: At concentrations of 11 µM and 22 µM, this compound treatment leads to an increase in the sub-G1 cell population, a hallmark of apoptosis.[4] The observation of a DNA ladder in agarose gel electrophoresis further confirms apoptotic cell death.[4] The apoptotic pathway likely involves the activation of caspases, a family of proteases that execute the apoptotic program. The mitochondrial pathway, involving the release of cytochrome c, is a common route for apoptosis induction by many chemotherapeutic agents.[7]

-

Necrosis: At a higher concentration of 50 µM, this compound causes extensive cytotoxicity and necrosis.[4] Necrosis is a more inflammatory form of cell death and can be triggered by severe cellular stress.

Caption: Dual mechanisms of cell death induced by this compound.

Synthesis of this compound

The total synthesis of this compound has been reported, providing a means to produce the compound and its analogs for further study.[8] Synthetic strategies often involve the construction of the indoloquinolizidine core followed by the introduction of the butenoyl side chain. These synthetic routes are valuable for structure-activity relationship (SAR) studies, allowing for the modification of different parts of the molecule to optimize its biological activity and pharmacokinetic properties.

Conclusion and Future Directions

This compound is a monoterpene indole alkaloid with well-defined physicochemical properties and potent anticancer activity. Its ability to induce cell cycle arrest and both apoptotic and necrotic cell death in melanoma cells makes it a promising lead compound for the development of new cancer therapeutics. Future research should focus on several key areas:

-

Detailed Mechanistic Studies: A deeper investigation into the specific molecular targets of this compound and the precise signaling pathways involved in its induction of apoptosis and necrosis is warranted.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of this compound analogs will be crucial for identifying compounds with improved potency, selectivity, and pharmacokinetic profiles.

-

In Vivo Efficacy: Preclinical studies in animal models are necessary to evaluate the in vivo efficacy and safety of this compound.

-

Combination Therapies: Investigating the potential synergistic effects of this compound with existing chemotherapeutic agents could lead to more effective treatment strategies for melanoma and other cancers.

This technical guide provides a solid foundation for researchers to build upon, with the ultimate goal of translating the promise of this compound into tangible clinical benefits.

References

-

Soares, P. R. O., de Oliveira, P. L., de Oliveira, C. M. A., Kato, L., & Guillo, L. A. (2012). In vitro antiproliferative effects of the indole alkaloid this compound on human melanoma cells. Archives of Pharmacal Research, 35(3), 565–571. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

-

Spitzner, D., Zaubitzer, T., Shi, Y. J., & Wenkert, E. (1991). Synthesis of this compound. The Journal of Organic Chemistry, 56(15), 4768–4771. [Link]

-

ResearchGate. (n.d.). How do I purify an alkaloid extract by HPLC? Retrieved January 18, 2026, from [Link]

-

Green, D. R., & Llambi, F. (2015). The role of mitochondria in apoptosis. Cold Spring Harbor Perspectives in Biology, 7(12), a022508. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. In vitro antiproliferative effects of the indole alkaloid this compound on human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. NP-MRD: 1H NMR Spectrum (1D, 500.11, CDCl3, simulated) (Peak List) (NP0333251) [np-mrd.org]

- 6. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Role of Mitochondria in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijorp.org [ijorp.org]

An In-depth Technical Guide to Vallesiachotamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vallesiachotamine is a monoterpene indole alkaloid that has garnered significant interest within the scientific community due to its unique chemical structure and promising biological activities. As a member of the diverse family of indole alkaloids, it is characterized by a complex heterocyclic framework derived from the amino acid tryptophan and a monoterpenoid unit. This guide provides a comprehensive overview of this compound, covering its chemical identity, synthesis, natural occurrence, spectroscopic characterization, biosynthesis, biological activity with a focus on its anticancer properties, and essential safety information.

Chemical and Physical Properties

A clear understanding of the fundamental chemical and physical properties of this compound is crucial for its study and application. The key identifiers and properties are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | methyl (2S,12bS)-2-[(E)-1-oxobut-2-en-2-yl]-1,2,6,7,12,12b-hexahydroindolo[2,3-a]quinolizine-3-carboxylate | [1] |

| CAS Number | 5523-37-5 | [1] |

| Molecular Formula | C₂₁H₂₂N₂O₃ | [1] |

| Molecular Weight | 350.4 g/mol | [1] |

| Appearance | Powder | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | |

| Chemical Class | Monoterpene Indole Alkaloid |

Synthesis of this compound

The total synthesis of this compound has been successfully achieved, providing a means to access this complex natural product for further biological evaluation and analog development.[2][3][4][5][6] The synthetic strategies often involve the construction of the intricate indolo[2,3-a]quinolizine core, followed by the introduction of the side chain.

Representative Synthetic Workflow

While a detailed, step-by-step protocol is proprietary to the research groups who have published on its synthesis, a general workflow can be conceptualized as follows:

A generalized workflow for the total synthesis of this compound.

Natural Occurrence and Isolation

This compound is a naturally occurring alkaloid found in several plant species, most notably in the Rubiaceae and Apocynaceae families. It has been isolated from the leaves of Palicourea rigida and the seeds of Strychnos tricalysioides.[7][8]

General Isolation Protocol from Palicourea rigida

The isolation of this compound from plant material typically involves extraction and chromatographic purification. The following is a generalized protocol based on common phytochemical practices:

-

Extraction:

-

Dried and powdered plant material (e.g., leaves of Palicourea rigida) is subjected to extraction with a suitable organic solvent, such as methanol or ethanol, at room temperature for an extended period.

-

The resulting crude extract is then concentrated under reduced pressure to yield a residue.

-

-

Acid-Base Partitioning:

-

The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) and partitioned with an immiscible organic solvent (e.g., dichloromethane) to remove neutral and weakly basic compounds.

-

The aqueous layer, containing the protonated alkaloids, is then basified (e.g., with NH₄OH to pH 9-10) and re-extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

-

Chromatographic Purification:

-

The resulting alkaloid-rich fraction is subjected to column chromatography over silica gel.

-

The column is eluted with a gradient of solvents, typically a mixture of a non-polar solvent (e.g., hexane or chloroform) and a polar solvent (e.g., ethyl acetate or methanol).

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing this compound are combined and may require further purification by preparative TLC or high-performance liquid chromatography (HPLC) to yield the pure compound.

-

Spectroscopic Characterization

The structure of this compound has been elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

¹³C-NMR Spectral Data

The ¹³C-NMR spectrum of this compound displays 21 distinct signals corresponding to its 21 carbon atoms. The chemical shifts provide valuable information about the electronic environment of each carbon atom.

| Carbon Atom | Chemical Shift (δ) ppm | Reference(s) |

| 2 | 52.4 | [9][10] |

| 3 | 107.7 | [9][10] |

| 5 | 42.9 | [9][10] |

| 6 | 21.0 | [9][10] |

| 7 | 133.2 | [9][10] |

| 8 | 127.9 | [9][10] |

| 9 | 118.8 | [9][10] |

| 10 | 120.1 | [9][10] |

| 11 | 122.7 | [9][10] |

| 12 | 112.0 | [9][10] |

| 13 | 137.9 | [9][10] |

| 14 | 35.9 | [9][10] |

| 15 | 32.5 | [9][10] |

| 16 | 109.9 | [9][10] |

| 17 | 156.1 | [9][10] |

| 18 | 119.5 | [9][10] |

| 19 | 135.7 | [9][10] |

| 20 | 45.6 | [9][10] |

| 21 | 97.5 | [9][10] |

| 22 | 170.6 | [9][10] |

| OMe | 51.5 |

Note: The complete assignment of all carbon signals requires detailed 2D NMR analysis (HSQC, HMBC). The provided data is based on a review of alkaloids from Psychotria species.

¹H-NMR Spectral Data

A detailed ¹H-NMR spectrum would show signals corresponding to the 22 protons in the molecule. Key expected signals would include those for the aromatic protons of the indole ring, the olefinic protons of the side chain, the methoxy group singlet, and the various aliphatic protons of the quinolizine ring system.[9][11]

Biosynthesis

This compound belongs to the monoterpene indole alkaloids, a large and diverse group of natural products biosynthesized from the common precursor strictosidine.[12][13][14][15][16] Strictosidine is formed through the Pictet-Spengler condensation of tryptamine (derived from tryptophan) and secologanin (a monoterpenoid).

Biosynthetic Pathway from Strictosidine

The biosynthesis of this compound from strictosidine involves a series of enzymatic transformations, including deglycosylation and subsequent rearrangements of the strictosidine aglycone.

The biosynthetic pathway leading to this compound.

Biological Activity and Mechanism of Action

This compound has demonstrated significant cytotoxic activity against human melanoma cells.[17] Its mechanism of action involves the induction of cell cycle arrest and apoptosis.

Effects on Melanoma Cells

-

Cytotoxicity: this compound exhibits a dose-dependent cytotoxic effect on human melanoma cell lines.

-

Cell Cycle Arrest: It induces cell cycle arrest at the G0/G1 phase, thereby inhibiting cell proliferation.[17]

-

Apoptosis Induction: At higher concentrations, this compound triggers programmed cell death (apoptosis) and necrosis.[17]

Apoptosis Signaling Pathway

The induction of apoptosis by this compound in melanoma cells is thought to proceed via the intrinsic (mitochondrial) pathway. This is characterized by the involvement of the Bcl-2 family of proteins and the activation of caspases.

Proposed intrinsic apoptosis pathway induced by this compound.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, a lab coat, and safety glasses.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or in a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from light.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

References

- Soares, P. R. O., de Oliveira, P. L., de Oliveira, C. M. A., Kato, L., & Guillo, L. A. (2012). In vitro antiproliferative effects of the indole alkaloid this compound on human melanoma cells. Archives of Pharmacal Research, 35(3), 565–571.

- Spitzner, D., Zaubitzer, T., Shi, Y. J., & Wenkert, E. (1988). Synthesis of this compound. The Journal of Organic Chemistry, 53(13), 2975–2981.

- Wenkert, E., & Reynolds, G. D. (1973). This compound Models.

- Guo, J. (2018). Characterization of the Biosynthetic Pathway for Medicinal Monoterpenoid Indole Alkaloid. University of New Brunswick.

- de Fátima, A., & de Oliveira, V. E. (2011). 1H and 13C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. Molecules, 16(12), 9885-9905.

- Wenkert, E., Spitzner, D., & Zaubitzer, T. (1984). Total Synthesis of the Indole Alkaloid this compound. Angewandte Chemie International Edition in English, 23(12), 984-985.

- Facchini, P. J. (2001). Alkaloid biosynthesis in plants: biochemistry, cell biology, molecular regulation, and metabolic engineering applications. Annual review of plant physiology and plant molecular biology, 52(1), 29-66.

- Amann, R., Arnold, K., Spitzner, D., Snatzke, G., & Majer, Z. (1996). Reaction of Chiral Nucleophiles with Pyridinium Compounds. Total Synthesis of the Indole Alkaloids (−)‐Isothis compound and (+)‐this compound. Liebigs Annalen, 1996(3), 349-355.

- Verpoorte, R., van der Heijden, R., & Moreno, P. R. (1997). Biosynthesis of terpenoid indole alkaloids in Catharanthus roseus cells. In Biotechnology in Agriculture and Forestry (Vol. 40, pp. 233-255). Springer, Berlin, Heidelberg.

- Djerassi, C., Budzikiewicz, H., Wilson, J. M., Gosset, J., Le Men, J., & Janot, M. M. (1962). Alkaloid Studies. LVI. The Constitution of this compound. Journal of the American Chemical Society, 84(23), 4544–4552.

- Sigma-Aldrich. (2025).

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Brown, S., & Leonard, J. (2015). Engineered Production of Strictosidine and Analogs in Yeast. ACS Synthetic Biology, 4(7), 764-770.

- Davis, J. T., et al. (2022). Directed Biosynthesis of New to Nature Alkaloids in a Heterologous Nicotiana benthamiana Expression Host. Frontiers in Plant Science, 13, 895034.

- Duke University. (2025). Safe Handling of Hazardous Drugs.

- Reed, J., & Reed, S. (2022). Biosynthesis of natural and halogenated plant monoterpene indole alkaloids in yeast. Nature Chemical Biology, 18(11), 1269-1276.

- Waterman, P. G., & Muhammad, I. (1982). This compound and isothis compound from the seeds of Strychnos tricalysioides. Planta Medica, 45(05), 28-30.

- Chen, J., et al. (2018). Intrinsic apoptosis signaling pathway. (A) Schematic diagram of the...

- Elmore, S. (2007). Apoptosis: A Review of Programmed Cell Death.

- Cell Signaling Technology. (n.d.).

- Bonjoch, J., & Solé, D. (2010). Part I Biomimetic Total Synthesis of Alkaloids. In Biomimetic Organic Synthesis. Wiley-VCH.

- Fulda, S., & Debatin, K. M. (2006). Extrinsic versus intrinsic apoptosis pathways in anticancer chemotherapy. Oncogene, 25(34), 4798-4811.

- Pistritto, G., et al. (2016). Signaling Pathways of Apoptosis.

- Movassaghi, M., & Schmidt, M. A. (2024). Total synthesis of complex Pyrroloiminoquinone alkaloids. ACS Spring 2024 - Posters.

- Movassaghi, M., & Schmidt, M. A. (2015). Unified total synthesis of the brevianamide alkaloids enabled by chemical investigations into their biosynthesis.

- Berger, A., et al. (2016). Loganin and secologanin derived tryptamine-iridoid alkaloids from Palicourea crocea and Palicourea padifolia (Rubiaceae). Phytochemistry, 130, 215-223.

Sources

- 1. This compound | C21H22N2O3 | CID 5384527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. Total synthesis of complex Pyrroloiminoquinone alkaloids | Poster Board #1848 - American Chemical Society [acs.digitellinc.com]

- 6. Unified total synthesis of the brevianamide alkaloids enabled by chemical investigations into their biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound and isothis compound from the seeds of Strychnos tricalysioides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Loganin and secologanin derived tryptamine-iridoid alkaloids from Palicourea crocea and Palicourea padifolia (Rubiaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 13C-NMR Spectral Data of Alkaloids Isolated from Psychotria Species (Rubiaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. cjnmcpu.com [cjnmcpu.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Engineered Production of Strictosidine and Analogs in Yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Directed Biosynthesis of New to Nature Alkaloids in a Heterologous Nicotiana benthamiana Expression Host [frontiersin.org]

- 16. Directed Biosynthesis of New to Nature Alkaloids in a Heterologous Nicotiana benthamiana Expression Host - PMC [pmc.ncbi.nlm.nih.gov]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. safety.duke.edu [safety.duke.edu]

Monoterpene Indole Alkaloids: A Comprehensive Guide to Their Diverse Biological Activities and Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Monoterpene indole alkaloids (MIAs) represent a vast and structurally complex class of natural products, with over 3,000 identified compounds.[1] Biosynthesized in plants primarily from the precursors tryptophan and secologanin, these molecules have garnered significant attention from the scientific community due to their profound and diverse pharmacological activities.[2][3] Historically, MIAs have been a cornerstone of traditional medicine, and in the modern era, they are the source of essential pharmaceuticals, including the anticancer agents vinblastine and vincristine, and the antihypertensive drug reserpine.[2][4] This guide provides a detailed exploration of the core biological activities of MIAs, focusing on their anticancer, anti-inflammatory, antimicrobial, antimalarial, and neuroprotective properties. We will delve into the mechanisms of action, present key experimental data, and outline robust protocols for evaluating these activities, offering a critical resource for researchers in natural product chemistry, pharmacology, and drug development.

The Chemical Universe of Monoterpene Indole Alkaloids

Monoterpene indole alkaloids are characterized by a core structure derived from the condensation of tryptamine (from tryptophan) and secologanin (a monoterpenoid). This initial reaction, catalyzed by strictosidine synthase, forms strictosidine, the universal precursor to nearly all MIAs.[1][5] Subsequent enzymatic modifications, including cyclizations, rearrangements, and oxidations, give rise to an incredible diversity of scaffolds. These are broadly classified into three main types based on the terpenoid fragment: Corynanthe, Iboga, and Aspidosperma.[2] This structural variety is the foundation for their wide range of biological activities.

The Apocynaceae plant family is a particularly rich source of MIAs, with genera like Catharanthus, Rauvolfia, Alstonia, and Tabernaemontana being extensively studied.[2][6] The low natural abundance of many high-value MIAs, such as vinblastine (as low as 0.0005% of dry leaf weight in Catharanthus roseus), presents a significant supply challenge, driving research into metabolic engineering and synthetic biology approaches to enhance production.[1][7]

Caption: Overview of the biosynthetic origin of major MIA scaffolds.

Anticancer Activity: Targeting Cell Division and Survival

The cytotoxic effect of MIAs is their most reported biological activity, accounting for nearly half of all studies.[2] The Vinca alkaloids, vinblastine and vincristine, are marquee examples of successful natural product-derived anticancer drugs.[8]

Mechanism of Action: Microtubule Disruption and Apoptosis Induction

The primary anticancer mechanism for many prominent MIAs is the disruption of microtubule dynamics. Microtubules are essential for forming the mitotic spindle, the cellular machinery that segregates chromosomes during cell division.

-

Vincristine and Vinblastine: These compounds bind to β-tubulin subunits, preventing their polymerization into microtubules.[2] This inhibition disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the M-phase and subsequent induction of apoptosis (programmed cell death).[8]

-

Tabersonine: Isolated from Melodinus fusiformis, tabersonine has shown significant activity against multiple human tumor cell lines, including colon (SW480), liver (SMMC-7721), and breast (MCF-7) cancers.[9] Its mechanisms are multifaceted, involving the induction of apoptosis and cell cycle arrest.[6]

Beyond microtubule inhibition, other MIAs exert their effects through different pathways:

-

Evodiamine: This alkaloid induces apoptosis and inhibits angiogenesis (the formation of new blood vessels that tumors need to grow).[10] It has shown efficacy in vitro at micromolar and even nanomolar concentrations.[10]

-

Matrix Metalloproteinase (MMP) Inhibition: Some MIAs have demonstrated the ability to inhibit MMPs, particularly MMP9, which is crucial for cancer cell invasion and metastasis by remodeling the extracellular matrix.[11]

Caption: Mechanism of action for Vinca alkaloids in cancer cells.

Data Summary: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity (IC₅₀ values) of selected MIAs against various human cancer cell lines. A lower IC₅₀ value indicates higher potency.

| Alkaloid | Cancer Cell Line | Cell Type | IC₅₀ (µM) | Reference |

| Tabersonine | SW480 | Colon | 4.6 | [9] |

| SMMC-7721 | Liver | 5.6 | [9] | |

| HL-60 | Leukemia | 14.8 | [9] | |

| MCF-7 | Breast | 9.9 | [9] | |

| A-549 | Lung | 12.1 | [9] | |

| Brucine | HepG2 | Liver | 100 (after 72h) | [9] |

| Evodiamine | Various | Multiple | nM to µM range | [10] |

Experimental Protocol: Evaluating Cytotoxicity via MTT Assay

This protocol describes a standard method for assessing the in vitro cytotoxicity of an MIA against a cancer cell line. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.[12][13]

Rationale: This assay is chosen for its reliability and high-throughput capability. Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells, allowing for quantitative measurement of a compound's cytotoxic effect.[12]

Step-by-Step Methodology:

-

Cell Culture:

-

Culture human cancer cells (e.g., MCF-7) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

-

Harvest cells using trypsin-EDTA when they reach 80-90% confluency.

-

-

Cell Seeding:

-

Count viable cells using a hemocytometer and trypan blue exclusion.

-

Seed 5,000-10,000 cells per well in a 96-well microtiter plate in 100 µL of media.

-

Incubate for 24 hours to allow cells to attach.

-

-

Compound Treatment (Self-Validating System):

-

Prepare a stock solution of the test MIA in DMSO. Serially dilute the stock to achieve a range of final concentrations (e.g., 0.1 to 100 µM).

-

Add 100 µL of media containing the desired MIA concentration to the wells.

-

Essential Controls:

-

Vehicle Control: Treat cells with the highest concentration of DMSO used for the test compound (e.g., 0.1%) to ensure the solvent has no toxic effect.

-

Positive Control: Treat cells with a known anticancer drug (e.g., Doxorubicin) to confirm assay validity.

-

Untreated Control (Negative): Add only cell culture medium.

-

-

Incubate the plate for 48-72 hours.

-

-

MTT Assay:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-